molecular formula C14H11ClF2O B3055128 2-Chloro-2,2-difluoro-1,1-diphenylethanol CAS No. 6312-18-1

2-Chloro-2,2-difluoro-1,1-diphenylethanol

Cat. No.: B3055128
CAS No.: 6312-18-1
M. Wt: 268.68 g/mol
InChI Key: UAEGZMZTWOOTCY-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1,1-diphenylethanol is an organofluorine compound characterized by the presence of two phenyl groups, a hydroxyl group, and two fluorine atoms attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1,1-diphenylethanol typically involves the reaction of 2,2-difluoro-1,1-diphenylethanone with a chlorinating agent. One common method is the reaction of 2,2-difluoro-1,1-diphenylethanone with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds as follows:

C6H5C(OH)(C6H5)CF2H+SOCl2C6H5C(Cl)(C6H5)CF2H+SO2+HCl\text{C}_6\text{H}_5\text{C}(\text{OH})(\text{C}_6\text{H}_5)\text{CF}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{Cl})(\text{C}_6\text{H}_5)\text{CF}_2\text{H} + \text{SO}_2 + \text{HCl} C6​H5​C(OH)(C6​H5​)CF2​H+SOCl2​→C6​H5​C(Cl)(C6​H5​)CF2​H+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of 2,2-difluoro-1,1-diphenylethanol derivatives.

    Oxidation: Formation of 2,2-difluoro-1,1-diphenylethanone.

    Reduction: Formation of 2,2-difluoro-1,1-diphenylethane.

Scientific Research Applications

2-Chloro-2,2-difluoro-1,1-diphenylethanol has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of fluorinated polymers and materials with unique properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1,1-diphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1,1-diphenylethanol
  • 2-Chloro-2,2-difluoro-1-phenylethanone
  • 2,2-Difluoro-1,1-diphenylethane

Uniqueness

2-Chloro-2,2-difluoro-1,1-diphenylethanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these halogens with the hydroxyl group and phenyl rings makes this compound particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1,1-diphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGZMZTWOOTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979081
Record name 2-Chloro-2,2-difluoro-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-18-1
Record name NSC42677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42677
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2,2-difluoro-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(CHLORODIFLUOROMETHYL)BENZHYDROL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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